3,4-Dimethylbenzohydrazide 3,4-Dimethylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 42596-61-2
VCID: VC1984068
InChI: InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1)C(=O)NN)C
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

3,4-Dimethylbenzohydrazide

CAS No.: 42596-61-2

Cat. No.: VC1984068

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethylbenzohydrazide - 42596-61-2

Specification

CAS No. 42596-61-2
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 3,4-dimethylbenzohydrazide
Standard InChI InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Standard InChI Key HLRJRJKXLKZPKM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NN)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NN)C

Introduction

3,4-Dimethylbenzohydrazide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It is identified by the CAS number 42596-61-2 and the MFCD number MFCD01357033 . This compound is used as a building block in organic synthesis, particularly in the formation of various hydrazones and other nitrogen-containing compounds.

Synthesis and Applications

3,4-Dimethylbenzohydrazide is synthesized through the reaction of 3,4-dimethylbenzoic acid with hydrazine. This compound serves as a precursor for the synthesis of various hydrazones, which are important in pharmaceutical and organic chemistry due to their potential biological activities, such as antioxidant and antimicrobial properties.

Biological Activities

While specific biological activity data for 3,4-dimethylbenzohydrazide itself is limited, compounds derived from similar hydrazides have shown promising antioxidant activities. For instance, hydrazones derived from other benzohydrazides have demonstrated DPPH scavenging activities, indicating potential antioxidant properties .

Research Findings and Future Directions

Research on hydrazides and their derivatives often focuses on their potential applications in medicinal chemistry. The synthesis and characterization of these compounds are crucial for understanding their biological activities and potential therapeutic uses. Future studies could explore the specific biological activities of 3,4-dimethylbenzohydrazide and its derivatives, potentially leading to new drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator